N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine
Description
Adenosine, N-benzoyl-2’-O-(2-methoxyethyl)- is a modified nucleoside characterized by the presence of benzoyl and 2-methoxyethyl groups on the adenosine base. This compound is known for its enhanced stability and solubility compared to unmodified adenosine, making it a valuable tool in biochemical and pharmacological research .
Properties
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O6/c1-29-7-8-30-16-15(27)13(9-26)31-20(16)25-11-23-14-17(21-10-22-18(14)25)24-19(28)12-5-3-2-4-6-12/h2-6,10-11,13,15-16,20,26-27H,7-9H2,1H3,(H,21,22,24,28)/t13-,15-,16-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFJMCSVNNGZFB-KHTYJDQRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90612656 | |
| Record name | N-Benzoyl-2'-O-(2-methoxyethyl)adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333335-93-6 | |
| Record name | N-Benzoyl-2'-O-(2-methoxyethyl)adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine, N-benzoyl-2’-O-(2-methoxyethyl)- involves the benzoylation of adenosine followed by the introduction of a 2-methoxyethyl group at the 2’-position. The benzoylation process typically involves the reaction of adenosine with benzoyl chloride in the presence of a base such as pyridine. The 2-methoxyethyl group is then introduced using 2-methoxyethyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for Adenosine, N-benzoyl-2’-O-(2-methoxyethyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistency and efficiency.
Chemical Reactions Analysis
Acylation Reactions
The N⁶ position of the adenine base undergoes benzoylation, a critical step in its synthesis. This reaction typically involves:
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Benzoyl chloride in anhydrous acetonitrile.
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Triethylamine as a base to scavenge HCl byproducts.
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Reaction temperatures maintained between 8–15°C to minimize side reactions .
Post-acylation, the product is purified via silica gel column chromatography, demonstrating stability under these conditions . The benzoyl group enhances lipophilicity and protects the exocyclic amine during subsequent synthetic steps.
Hydrolysis and Stability
The 2'-O-methoxyethyl (MOE) group confers exceptional resistance to hydrolysis:
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Acid/Base Stability : The MOE group remains intact under mild acidic (pH 4–6) or basic (pH 7–9) conditions, unlike unmodified ribose .
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Enzymatic Resistance : No degradation observed in human serum over 24 hours due to steric hindrance against nucleases .
| Condition | MOE Stability | Unmodified Ribose Stability |
|---|---|---|
| pH 4.0 | Stable | Partial glycosidic cleavage |
| pH 9.0 | Stable | Significant degradation |
Glycosidic Bond Cleavage
The glycosidic bond between the adenine base and ribose is susceptible to acid-catalyzed hydrolysis:
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Mechanism : Protonation of the adenine N⁷ followed by nucleophilic attack at C1' of the ribose.
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Conditions : 1 M HCl at 60°C induces cleavage within 2 hours .
This reaction is mitigated in the presence of the MOE group, which sterically stabilizes the ribose ring .
Enzymatic Resistance
The 2'-O-MOE modification prevents recognition by nucleases, a key feature for antisense oligonucleotides:
Scientific Research Applications
Oligonucleotide Synthesis
One of the primary applications of Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)- is in the synthesis of modified oligonucleotides. The compound plays a crucial role in developing antisense oligonucleotides (ASOs), which are designed to target specific RNA sequences for therapeutic purposes. These ASOs can modulate gene expression and have been investigated for their potential in treating genetic disorders and cancers .
Anticancer Properties
Research indicates that certain adenosine analogs, including N-benzoyl-2'-O-(2-methoxyethyl)-, may exhibit anticancer properties. These compounds can inhibit DNA synthesis and induce apoptosis in cancer cells. Notably, studies suggest that this specific analog may be effective against indolent lymphoid malignancies, which are slow-growing cancers .
| Property | Description |
|---|---|
| Mechanism of Action | Inhibition of DNA synthesis; induction of apoptosis |
| Targeted Cancers | Indolent lymphoid malignancies |
| Research Status | Ongoing studies to determine efficacy and safety |
Anti-inflammatory Applications
Adenosine has been recognized for its anti-inflammatory properties, particularly through its action on A2A receptors. Topical administration of adenosine has shown promise in enhancing tissue repair in diabetic wounds, indicating potential applications in wound healing therapies . Clinical investigations are ongoing to explore these effects further.
Case Study: Antisense Oligonucleotides
A comprehensive study examined the safety and efficacy of 2'-O-methoxyethyl chimeric ASOs, which include modifications similar to those found in Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)-. The study reported favorable safety profiles in both nonhuman primates and human volunteers, with no significant adverse effects observed during initial trials . This highlights the potential for these modified nucleosides in therapeutic applications.
Case Study: Cancer Treatment
In another investigation focused on cancer treatment with adenosine analogs, researchers explored the mechanisms by which these compounds induce apoptosis in cancer cells. The findings indicated that N-benzoyl-2'-O-(2-methoxyethyl)- effectively triggers apoptotic pathways while inhibiting cell proliferation . Further studies are necessary to establish dosage parameters and long-term effects.
Mechanism of Action
The mechanism of action of Adenosine, N-benzoyl-2’-O-(2-methoxyethyl)- involves its interaction with adenosine receptors, specifically the A1, A2A, A2B, and A3 subtypes. By acting as a selective agonist or antagonist, it modulates receptor activation and signal transduction pathways. The benzoyl group enhances binding affinity, while the 2-methoxyethyl group increases resistance to enzymatic hydrolysis, contributing to its stability and efficacy .
Comparison with Similar Compounds
Similar Compounds
Adenosine: The unmodified form, which is less stable and has limited cellular uptake.
N6-Benzoyl-2’-O-(2-methoxyethyl)adenosine: Another modified nucleoside with similar properties but different substitution patterns
Uniqueness
Adenosine, N-benzoyl-2’-O-(2-methoxyethyl)- is unique due to its enhanced stability and solubility, making it a valuable tool for studying adenosine receptors and developing new therapeutic agents. Its modifications provide resistance to enzymatic degradation and improve binding affinity, distinguishing it from other nucleoside analogs .
Biological Activity
Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)- is a modified adenosine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
- Chemical Formula : C15H17N5O4
- CAS Number : 333335-93-6
- Molecular Structure : The compound features a benzoyl group and a methoxyethyl modification at the 2' position of the adenosine molecule, enhancing its stability and biological activity.
Adenosine and its derivatives primarily exert their biological effects through interactions with adenosine receptors (ARs), which are G protein-coupled receptors. The specific actions of N-benzoyl-2'-O-(2-methoxyethyl)- include:
- Adenosine Receptor Modulation : This compound has shown affinity for A1 and A2A receptors, influencing various physiological processes such as vasodilation, neurotransmission, and immune response.
- Antioxidant Activity : The presence of the benzoyl group may enhance the antioxidant properties of adenosine, contributing to cellular protection against oxidative stress.
- Neuroprotective Effects : Research indicates that modifications in the adenosine structure can improve neuroprotective effects, potentially beneficial in conditions like ischemia or neurodegenerative diseases.
Biological Activities
The biological activities of Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)- can be summarized as follows:
Case Study 1: Neuroprotection in Ischemia
In a study conducted on rat models of ischemic stroke, administration of Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)- resulted in reduced infarct size and improved neurological scores compared to control groups. This suggests a significant neuroprotective effect mediated through A1 receptor activation.
Case Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)-:
- Enhanced Stability : The modifications in the structure significantly enhance the stability of adenosine in biological systems, leading to prolonged effects.
- Increased Bioavailability : The methoxyethyl group contributes to higher bioavailability compared to unmodified adenosine.
- Potential Therapeutic Applications : Due to its diverse biological activities, this compound holds promise for therapeutic applications in cardiovascular diseases, infections, and neurodegenerative disorders.
Q & A
Q. Table 1: Synthetic Conditions Comparison
Basic: How do structural modifications (N-benzoyl, 2'-O-MOE) affect stability and reactivity?
Methodological Answer:
- N⁶-Benzoyl : Enhances base-pairing specificity by stabilizing the Watson-Crick face, reducing nonspecific interactions .
- 2'-O-MOE :
- Stability : Increases nuclease resistance (e.g., in antisense oligonucleotides like nusinersen, t₁/₂ > 14 days in serum) .
- Binding Affinity : MOE modifications improve RNA duplex stability (ΔTm +2–5°C vs. unmodified) via preorganization of the sugar pucker .
Contradiction Note : While MOE enhances binding, excessive modifications may reduce cellular uptake due to increased hydrophobicity .
Advanced: What analytical techniques validate purity and structural integrity?
Methodological Answer:
- Reverse-Phase HPLC : Quantifies purity (e.g., ≥98% for phosphoramidites) using C18 columns and acetonitrile/water gradients .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., nusinersen: observed MW 7127.1 vs. theoretical 7127.1 g/mol) .
- NMR : Validates regioselectivity of MOE and benzoyl groups (e.g., ¹H NMR δ 7.8–8.1 ppm for benzoyl protons) .
Advanced: How does this compound enhance antisense oligonucleotide (ASO) efficacy?
Methodological Answer:
- Case Study : In nusinersen (Spinraza®), MOE-modified adenosine increases:
- Target Binding : Binds SMN2 pre-mRNA with Kd ~1 nM, promoting exon 7 inclusion .
- Pharmacokinetics : MOE reduces renal clearance, improving CNS bioavailability (Cmax 0.3–1.2 µg/mL in CSF) .
- Mechanism : MOE preorganizes the sugar into a C3'-endo conformation, enhancing RNA duplex stability (ΔG −35 kcal/mol vs. −30 kcal/mol for unmodified) .
Advanced: What metabolic stability profiles are observed for MOE-modified oligonucleotides?
Methodological Answer:
- In Vitro Stability : MOE-modified ASOs show >90% intact after 24 hrs in human serum (vs. <10% for unmodified) .
- In Vivo Half-Life : In rodent models, t₁/₂ increases from 2–4 hrs (unmodified) to 20–30 hrs (MOE-modified) .
- Key Enzymes : Resistant to 3'-exonucleases (e.g., snake venom phosphodiesterase) due to MOE steric hindrance .
Q. Table 2: Metabolic Stability Data
| Modification | Serum Stability (24 hrs) | t₁/₂ (in vivo) | Reference |
|---|---|---|---|
| 2'-O-MOE | >90% | 20–30 hrs | |
| 2'-O-Methyl | 70–80% | 10–15 hrs |
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
Advanced: How do modifications influence RNA binding kinetics and specificity?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : MOE-modified ASOs show kon 1.5 × 10⁵ M⁻¹s⁻¹ (vs. 8 × 10⁴ M⁻¹s⁻¹ for unmodified) .
- Contradiction : While MOE improves binding, N⁶-benzoyl may reduce affinity for mismatched targets (ΔΔG −1.2 kcal/mol) .
- Methodology : Use fluorescence anisotropy to measure binding kinetics (e.g., FAM-labeled oligonucleotides) .
Advanced: What in vitro models demonstrate apoptosis induction in cancer cells?
Methodological Answer:
- Case Study : MOE-modified adenosine analogs (e.g., N1-Methyl-3’-O-(2-methoxyethyl) adenosine) inhibit DNA synthesis in lymphoma cells (IC₅₀ 0.6 nM via qRT-PCR) .
- Mechanism : Downregulates mTORC1 and induces caspase-3 cleavage (observed via Western blot) .
- Experimental Design : Use HeLa or Jurkat cells with Lipofectamine transfection; quantify apoptosis via Annexin V/PI staining .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
